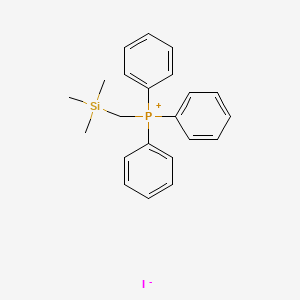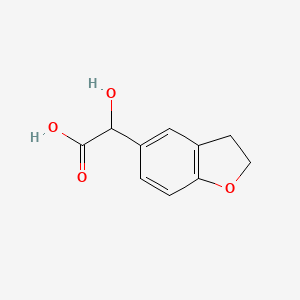
2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid
Overview
Description
- 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid is a compound with the IUPAC name (2Z)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-propenoic acid. It belongs to the class of heterocyclic compounds known as benzofurans.
- The structure consists of a saturated five-membered oxygen heterocycle fused with a benzene ring.
- Oxygen atoms are adjacent to aromatic systems.
- This compound has been of interest due to its potential biological activities and applications in drug synthesis.
Synthesis Analysis
- Ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate was synthesized through a two-step reaction.
- The synthesis involved appropriate reagents and conditions to achieve the desired product.
Molecular Structure Analysis
- The structure of the compound was confirmed by various techniques:
- 1H and 13C NMR : Nuclear Magnetic Resonance spectroscopy provided information about the hydrogen and carbon environments in the molecule.
- MS : Mass spectrometry helped determine the molecular weight and fragmentation pattern.
- FT-IR : Fourier Transform Infrared spectroscopy provided information about functional groups.
- X-ray single crystal diffraction : A single crystal of the compound was grown, and its structure was determined using X-ray diffraction.
- Conformational studies and crystallographic analysis were also carried out.
Chemical Reactions Analysis
- Specific chemical reactions involving this compound were not mentioned in the available information. Further research would be needed to explore its reactivity and potential reactions.
Physical And Chemical Properties Analysis
- Molecular Weight : 190.2 g/mol
- IUPAC Name : (2Z)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-propenoic acid
- InChI Code : 1S/C11H10O3/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1-4,7H,5-6H2,(H,12,13)/b4-2-
- Physical Form : Solid
- Storage Temperature : Refrigerator
- Purity : 95%
- Safety Information : Warning (Hazard statements: H302, H315, H319, H335)
- MSDS : Link
Scientific Research Applications
Synthesis and Chemical Properties
Facile synthesis techniques for dihydrobenzofuran derivatives, including analogues of 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid, have been developed to enhance their availability for further research and application. For example, Senboku et al. (2011) described a novel electrochemical method for synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids, showcasing an efficient approach to obtaining these compounds (Senboku, Jun-ya Michinishi, & Hara, 2011).
Applications in Material Science
Dihydrobenzofuran derivatives have been investigated for their photophysical and electrochemical properties, indicating potential applications in material science, such as in the development of new organic semiconductors. Kawaguchi et al. (2007) synthesized ladder-type heteroacenes containing dihydrobenzofuran units, revealing their promising lower HOMO energy levels and larger band gaps, which are crucial for semiconductor applications (Kawaguchi, Nakano, & Nozaki, 2007).
Antimicrobial and Antitumor Potential
The antimicrobial and antitumor activities of dihydrobenzofuran compounds have been a focus of research, indicating their potential therapeutic applications. Ravi et al. (2012) explored the antimicrobial properties of substituted dihydrobenzofurans, finding moderate activity against both Gram-positive and Gram-negative bacteria (Ravi, Selvam, & Swaminathan, 2012). Additionally, Pieters et al. (1999) reported on dihydrobenzofuran lignans showing promising anticancer activity by inhibiting tubulin polymerization, highlighting their potential as antimitotic agents (Pieters, Van Dyck, Gao, Bai, Hamel, Vlietinck, & Lemiére, 1999).
Safety And Hazards
- The compound is classified as a warning hazard.
- Specific hazards include:
- H302 : Harmful if swallowed.
- H315 : Causes skin irritation.
- H319 : Causes serious eye irritation.
- H335 : May cause respiratory irritation.
Future Directions
- Further research is needed to explore the compound’s pharmacological activities, potential applications, and any additional safety considerations.
- Investigate its interactions with biological targets and potential therapeutic uses.
Please note that the information provided here is based on the available data, and further research may be necessary for a more comprehensive analysis. If you have any specific questions or need additional details, feel free to ask! 😊
properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(10(12)13)7-1-2-8-6(5-7)3-4-14-8/h1-2,5,9,11H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBVGKNTIBHHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633064 | |
| Record name | (2,3-Dihydro-1-benzofuran-5-yl)(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid | |
CAS RN |
69999-15-1 | |
| Record name | (2,3-Dihydro-1-benzofuran-5-yl)(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

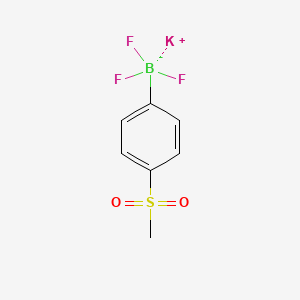
![1H-Imidazo[4,5-c]pyridin-2-amine](/img/structure/B1592542.png)
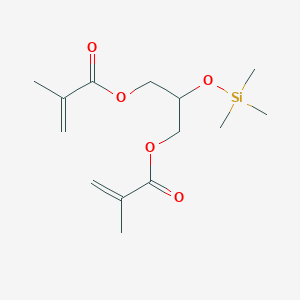
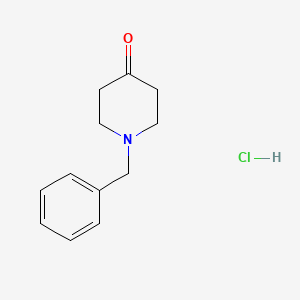
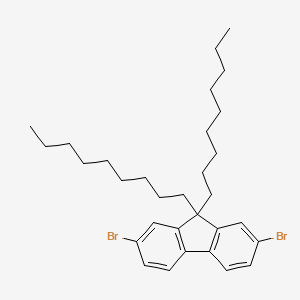
![1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene](/img/structure/B1592550.png)
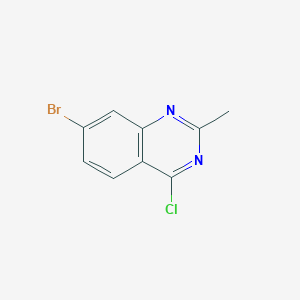

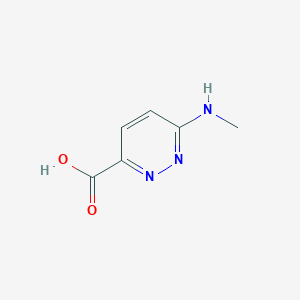

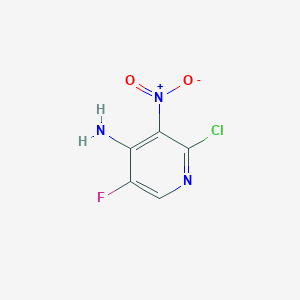
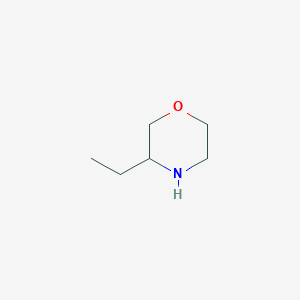
![Silane, trimethyl[2-(2-propenyloxy)ethoxy]-](/img/structure/B1592560.png)
